2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
This compound is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been investigated for their synthesis and pharmacological activities, and they have been identified as potential therapeutic candidates .
Synthesis Analysis
The synthesis of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives, which are similar to the compound , has been reported . The synthesis was achieved by the reaction of phenoxyacetyl chloride with an intermediate 4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine .Molecular Structure Analysis
The molecular formula of the compound is C17H15N3O4S2 . The structure includes a thiazole ring, which is a five-membered ring containing two hetero atoms . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications .Scientific Research Applications
Glutaminase Inhibition
Research has indicated the design, synthesis, and pharmacological evaluation of analogs related to the compound, specifically targeting glutaminase inhibitors, which are crucial in exploring therapeutic potentials for various diseases. A study by Shukla et al. (2012) developed BPTES analogs to identify more potent glutaminase inhibitors with improved drug-like properties, aiming at attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).
Antimicrobial Activity
The compound's derivatives have been synthesized and tested for antimicrobial activity. Fahim and Ismael (2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, leading to compounds with significant antimicrobial properties. The study also incorporated computational calculations to support the experimental findings, providing a comprehensive understanding of the compound's applications in developing new antimicrobial agents (Fahim & Ismael, 2019).
Synthesis and Reactivity
Additional research focused on the synthesis and reactivity of the compound's derivatives for antimicrobial and genotoxic properties. Benvenuti et al. (1997) synthesized 1H-benzoimidazol-2-ylamine and 1-methyl-1H-benzoimidazol-2-ylamine derivatives, investigating their antimicrobial and genotoxic activities. This study contributes to understanding the structural and functional versatility of sulfonamide derivatives in medical chemistry (Benvenuti et al., 1997).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the wide range of biological activities associated with thiazole derivatives, it can be inferred that the compound could have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c21-16(12-24-14-4-2-1-3-5-14)19-13-6-8-15(9-7-13)26(22,23)20-17-18-10-11-25-17/h1-11H,12H2,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLZHGMARVZMOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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